![molecular formula C16H16N4O2S B5501254 N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

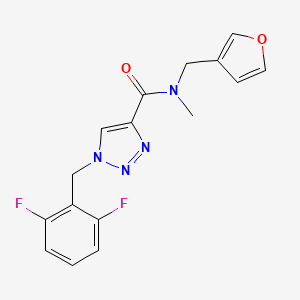

N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to "N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide" involves several steps starting from intermediate compounds. For example, the synthesis of certain acetamide derivatives starts from common intermediates like chloroacetamide and reacts with different thione or thiol derivatives (Ramalingam, Ramesh, & Sreenivasulu, 2019). This process involves reactions under controlled conditions and is followed by structural confirmation using techniques like IR, NMR, and Mass spectra.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as NMR, IR, and mass spectrometry. For instance, the structure of certain imidazole-2-ylthio acetamide derivatives was confirmed through these methods, indicating complex molecular frameworks (Duran & Demirayak, 2012).

Chemical Reactions and Properties

Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of derivatives with distinct properties. For example, the reaction of cyanoacetamide derivatives with phenyl isothiocyanate and hydrazonyl chlorides produces 1,3,4-thiadiazole derivatives (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of related compounds, like their crystalline structure and thermal stability, are analyzed using techniques like X-ray diffraction and thermogravimetric analysis. For example, the crystal structure of similar compounds reveals their geometric features and stability (Boechat et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity and electron transfer capabilities, are often studied using methods like density functional theory (DFT). For example, research on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide showed insights into its electrophilic nature and interaction with DNA bases (Ekici et al., 2020).

Scientific Research Applications

Anticancer Activity

Several derivatives similar to the compound have been synthesized and evaluated for their anticancer properties. For instance, compounds with structural similarities have demonstrated selective cytotoxicity against human lung adenocarcinoma cells, indicating potential as anticancer agents (Evren et al., 2019). These findings are further supported by research on imidazole derivatives, which have been investigated for their ability to target bacterial strains resistant to conventional antibiotics, showcasing a broad spectrum of antibacterial activity that could be leveraged in treating infections related to cancer treatments (Daraji et al., 2021).

Antifungal and Antimicrobial Applications

Compounds structurally related to N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide have been synthesized and found to exhibit significant antifungal activity, particularly against drug-resistant strains of Candida albicans and Candida krusei (Altındağ et al., 2017). This research underscores the potential for developing new antifungal therapies to address the challenge of drug resistance.

Antimicrobial and Antibacterial Efficacy

Research into isoxazole-substituted compounds has demonstrated their efficacy as antimicrobial agents, with certain derivatives showing good activity against bacterial and fungal strains (Marri et al., 2018). This suggests their utility in developing treatments for infections where current antimicrobial options are ineffective.

Neuroprotective and Anticonvulsant Effects

Studies on compounds with similar structures have explored their neuroprotective properties, indicating potential applications in treating neurological disorders. For instance, chemical modifications of related molecules have led to observations of antioxidative effects and protection against neurotoxicity, highlighting their potential in neuroprotective therapies (Adolphe-Pierre et al., 1998).

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-8-13(20-22-10)18-14(21)9-23-16-17-11(2)15(19-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBNNFQURPIMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)